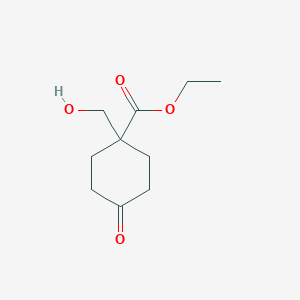
Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a hydroxymethyl group, an oxo group, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate typically involves the reaction of cyclohexanone with formaldehyde and ethyl chloroformate. The reaction proceeds through a series of steps, including nucleophilic addition, esterification, and oxidation. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 1-(carboxymethyl)-4-oxocyclohexanecarboxylic acid.
Reduction: Formation of Ethyl 1-(hydroxymethyl)-4-hydroxycyclohexanecarboxylate.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate depends on its specific application. In drug development, it may act as a prodrug that undergoes enzymatic conversion to release the active compound. The molecular targets and pathways involved can vary, but they often include interactions with enzymes or receptors that mediate the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate can be compared with similar compounds such as:
Ethyl 4-oxocyclohexanecarboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.
Cyclohexanone derivatives: Various derivatives with different substituents on the cyclohexane ring, each with unique reactivity and applications.
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
ethyl 1-(hydroxymethyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-2-14-9(13)10(7-11)5-3-8(12)4-6-10/h11H,2-7H2,1H3 |
Clé InChI |
GVWGADAWRSJKLF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC(=O)CC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


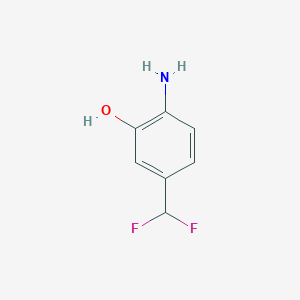

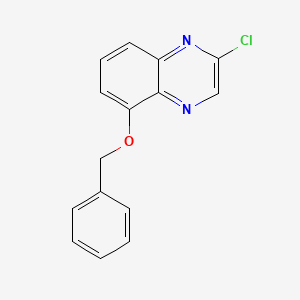

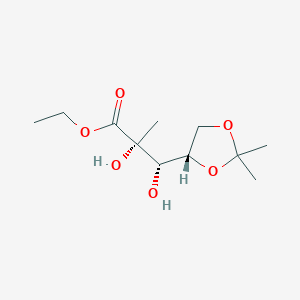
![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)
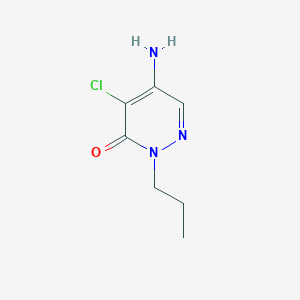
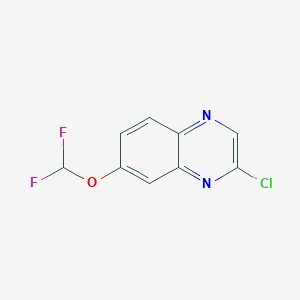
![2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid](/img/structure/B13028673.png)
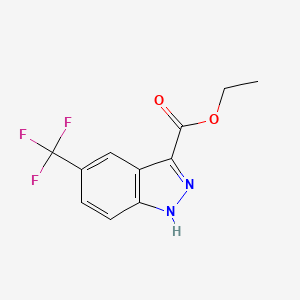
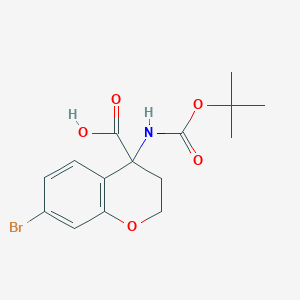

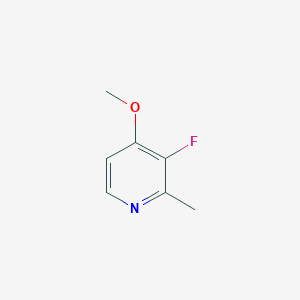
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)
